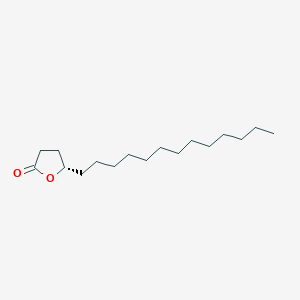

5-tridecyldihydro-2(3H)-furanone

Description

Overview of the Dihydrofuranone Class in Natural Products and Synthetic Chemistry

Dihydrofuranones, also known as furanones or butenolides, are a class of heterocyclic organic compounds. Their structure consists of a five-membered ring containing four carbon atoms and one oxygen atom. This core structure is found in a multitude of natural products, where they exhibit a wide array of biological activities. researchgate.netontosight.ai In the realm of synthetic chemistry, the dihydrofuranone scaffold is a valuable building block for creating complex molecules with potential applications in medicine and agriculture. ontosight.ainih.gov

The versatility of the dihydrofuranone ring allows for the attachment of various functional groups at different positions, leading to a diverse range of derivatives with distinct chemical and biological properties. ontosight.ai For instance, the presence of an α-methylene group attached to the lactone ring is a common feature in many bioactive furanones. researchgate.net Researchers have developed numerous synthetic strategies to construct and modify the dihydrofuranone core, enabling the creation of novel compounds for biological screening. nih.govrsc.org

Significance of the γ-Lactone Moiety in Biological Systems

The γ-lactone, or gamma-butyrolactone, moiety is a key structural feature of the dihydrofuranone class and is crucial for the biological activity of many of these compounds. nih.govhmdb.ca This five-membered lactone ring is a privileged structure in many biologically active natural and synthetic molecules. nih.gov The presence and specific stereochemistry of the γ-lactone ring can significantly influence a molecule's interaction with biological targets, such as enzymes and receptors. ontosight.aiontosight.ai

For example, the α-methylene-γ-lactone moiety is a well-known pharmacophore responsible for a range of biological effects, including antimicrobial, cytotoxic, and anti-inflammatory activities. researchgate.netontosight.aiontosight.ai The reactivity of this group allows for covalent interactions with biological macromolecules, which is often the basis for their potent biological effects. nih.gov The stereochemistry at the 5-position of the γ-lactone ring is also critical, as different stereoisomers can exhibit vastly different biological activities. ontosight.aiontosight.ai

Scope of Academic Inquiry for 5-Tridecyldihydro-2(3H)-furanone

The specific compound, this compound, has been a subject of academic inquiry, primarily in the context of its natural occurrence and identification in various environmental and biological samples. Research has focused on its detection in atmospheric particulate matter, particularly from sources like Chinese cooking. acs.orgresearchgate.net It has also been identified in studies investigating organic nitrogen species in the atmosphere. whiterose.ac.uk

While extensive research exists on the broader class of dihydrofuranones, detailed investigations into the specific biological activities and synthetic pathways of this compound are less common. However, its structural similarity to other bioactive long-chain lactones suggests potential for further exploration. The table below summarizes some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₇H₃₂O₂ |

| Molecular Weight | 268.44 g/mol |

| Synonyms | 5-tridecyl-tetrahydro-furan-2-one, 5-tridecyloxolan-2-one |

Table 1: Chemical Properties of this compound. chemsynthesis.com

Properties

Molecular Formula |

C17H32O2 |

|---|---|

Molecular Weight |

268.4g/mol |

IUPAC Name |

(5S)-5-tridecyloxolan-2-one |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-17(18)19-16/h16H,2-15H2,1H3/t16-/m0/s1 |

InChI Key |

ZZKHCCCWEVWBPD-INIZCTEOSA-N |

SMILES |

CCCCCCCCCCCCCC1CCC(=O)O1 |

Isomeric SMILES |

CCCCCCCCCCCCC[C@H]1CCC(=O)O1 |

Canonical SMILES |

CCCCCCCCCCCCCC1CCC(=O)O1 |

Origin of Product |

United States |

Occurrence and Environmental Presence of 5 Tridecyldihydro 2 3h Furanone

Identification in Environmental Matrices

The detection of 5-tridecyldihydro-2(3H)-furanone has been primarily associated with atmospheric aerosols, which are complex mixtures of solid and liquid particles suspended in the air.

This compound has been identified as a component of fine particulate matter (PM2.5), which refers to particles with an aerodynamic diameter of 2.5 micrometers or less. whiterose.ac.ukindoorairhygiene.orgmdpi.com These fine particles are a significant concern for air quality and human health as they can penetrate deep into the respiratory system. indoorairhygiene.orgmdpi.com

Studies analyzing the chemical composition of PM2.5 have detected a range of furanones (also known as γ-lactones). For instance, research conducted in Beijing, China, identified n-C4 to n-C14 γ-dihydro-2(3H)-furanones in atmospheric samples. researchgate.net The presence of these compounds, including the C13 variant, is often linked to both primary emissions and secondary formation through atmospheric chemical reactions. researchgate.net Organic compounds, which constitute a large fraction of PM2.5 mass, can originate from numerous sources and undergo complex transformations in the atmosphere. researchgate.netnih.gov

A significant anthropogenic source of this compound is food cooking. acs.org A detailed study on the chemical composition of particulate organic matter (POM) in PM2.5 from Chinese cooking found that lactones, including this compound, were present in the emissions. acs.org Food cooking is recognized as a major contributor to atmospheric particulate organic matter, with emissions from commercial cooking potentially impacting urban air quality. acs.orgkau.edu.sa

The aforementioned study analyzed emissions from four distinct Chinese cooking styles—Cantonese, Sichuan, Dongbei, and Hunan—and detected this compound in all of them, though in varying concentrations. acs.org This indicates that the compound is a product of cooking processes, likely formed from the thermal degradation of lipids or other food components. acs.org

Environmental Distribution and Concentrations

The distribution of this compound appears to be closely tied to its emission sources. Concentrations are highest near sources such as commercial and domestic cooking operations.

Research into emissions from Chinese restaurants provided specific concentrations of this compound within the particulate organic matter fraction of PM2.5. The concentrations varied depending on the cooking style, reflecting differences in ingredients and cooking methods. acs.org The Sichuan style, known for its spicy flavors, showed the highest emission concentration for this compound. acs.org

The following table details the concentrations measured in emissions from four different cooking styles.

| Cooking Style | Mean Concentration (ng/mg of POM) | Standard Deviation |

| Cantonese | 19 | ± 23 |

| Sichuan | 58 | ± 22 |

| Dongbei | 7 | ± 11 |

| Hunan | 15 | ± 13 |

| Data sourced from a study on the chemical compositions of fine particulate organic matter from Chinese cooking. acs.org |

Potential Ecological Significance in Specific Environments

In the context of atmospheric science, the significance of this compound lies in its potential use as a chemical tracer for specific pollution sources. acs.org Because lactones are consistently emitted from cooking processes, they can serve as markers to identify and quantify the contribution of cooking emissions to ambient air pollution. researchgate.netacs.org For example, along with other compounds like specific fatty acids and monosaccharide anhydrides (e.g., levoglucosan), certain lactones are considered candidates for organic tracers for Chinese cooking emissions. acs.org

Furthermore, the presence of furanones in the atmosphere is also linked to the photochemical oxidation of other hydrocarbons. researchgate.net This suggests that, in addition to being a primary emission product, this compound can also be a secondary pollutant, formed in the atmosphere from precursor compounds. This dual role is significant for understanding the complex chemical processes that govern the composition of atmospheric aerosols. researchgate.net

Biosynthesis and Biogenic Pathways of Dihydrofuranones

Microbial Biosynthesis Pathways of Related Furanones

Microorganisms, particularly yeasts and bacteria, are known to produce a variety of furanone compounds. These compounds are often significant contributors to the flavor profiles of fermented foods like soy sauce and beer. nih.gov

In the yeast Zygosaccharomyces rouxii, the production of important aroma compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) has been linked to the Embden-Meyerhof-Parnas (EMP) and Pentose (B10789219) Phosphate (B84403) (PP) pathways. nih.gov The addition of D-fructose was found to significantly increase the production of these furanones. nih.gov Transcriptomic analysis has identified key genes in these pathways, such as those encoding for fructokinase, phosphofructokinase, and glucose-6-phosphate isomerase, as being involved in furanone biosynthesis. nih.gov Specifically, dihydroxyacetone phosphate (DHAP) from the EMP pathway is a precursor for HDMF, while ribulose-5-phosphate from the PP pathway is a precursor for HEMF. nih.gov

Some bacteria also contribute to furanone production. For instance, Lactobacillus sanfranciscensis, a key bacterium in sourdough fermentation, has been shown to produce dihydrofuranone derivatives that may act as signaling molecules in cell-to-cell communication. nih.gov Additionally, some Bacillus species are known to produce dihydrofuranones. researchgate.net While the Maillard reaction between sugars and amino acids is a primary chemical route for furanone formation during heating, some yeasts are thought to produce furanones from Maillard intermediates during fermentation. nih.gov

Table 1: Examples of Microbially Produced Furanones and Dihydrofuranones

| Compound Name | Producing Microorganism(s) | Precursor(s) / Pathway(s) | Reference(s) |

|---|---|---|---|

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Zygosaccharomyces rouxii, Pichia capsulata, Lactococcus lactis subsp. cremoris | Dihydroxyacetone phosphate (DHAP) from EMP pathway, L-rhamnose | nih.govresearchgate.net |

| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Zygosaccharomyces rouxii, Yeasts in soy sauce | Ribulose-5-phosphate from PP pathway, Pentose phosphate cycle intermediates | nih.govresearchgate.net |

| 2(3H)dihydrofuranone-5-ethyl | Lactobacillus sanfranciscensis | Not specified | nih.gov |

| 2(3H)dihydrofuranone-5-pentyl | Lactobacillus sanfranciscensis | Not specified | nih.gov |

Plant Biogenesis of Furanone Derivatives

The biosynthesis of furanone derivatives has been most extensively studied in strawberries (Fragaria x ananassa). mdpi.com In these fruits, the key flavor compound is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as furaneol. mdpi.comnih.gov Radiotracer studies have demonstrated that carbohydrates are the primary precursors for HDMF in strawberries. mdpi.com

Specifically, D-fructose-1,6-bisphosphate has been identified as a highly effective progenitor of this furanone. mdpi.comnih.gov It is believed to be converted into an unstable intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), by enzymes that have not yet been fully characterized. nih.govresearchgate.net This intermediate is then reduced to form HDMF in the final step of the pathway. nih.gov Similar pathways are suggested to exist in other fruits like pineapple, raspberry, and tomato. researchgate.net In plants, these furanones are often stabilized by glycosylation, a process catalyzed by glucosyltransferases, though the specific enzymes are not yet identified. researchgate.netmdpi.com

Enzymatic Systems Involved in Furanone Formation

The formation of dihydrofuranones from their immediate precursors is catalyzed by specific enzymes. A key enzyme in this process is the enone oxidoreductase .

In strawberries, the final step in the biosynthesis of HDMF is catalyzed by the Fragaria x ananassa enone oxidoreductase (FaEO). nih.govnih.gov This enzyme, which is dependent on NAD(P)H, catalyzes the reduction of the exocyclic double bond of the precursor HMMF to form HDMF. nih.govnih.gov Structural and mechanistic studies, including deuterium-labeling experiments, have shown that the 4R-hydride from NAD(P)H is transferred to the exocyclic carbon of the precursor. nih.govnih.gov

Similar enone oxidoreductases have been identified in other plants, such as tomato and 'Alphonso' mango, suggesting a conserved biosynthetic mechanism for furanones across different plant species. researchgate.net An FAD-dependent monooxygenase, LfnO1, has also been identified, which catalyzes the conversion of α-pyrones to furanones through a ring contraction mechanism. acs.org In some microbial systems, dioxygenases are used to enzymatically oxidize substituted benzenes to form diol-diene compounds, which can then be cyclized to form 4-hydroxy-3[2H]-furanones. google.com

Table 2: Key Enzymes in Furanone Biosynthesis

| Enzyme | Organism | Function | Reference(s) |

|---|---|---|---|

| Enone oxidoreductase (FaEO) | Fragaria x ananassa (Strawberry) | Catalyzes the reduction of HMMF to HDMF. | nih.govnih.gov |

| Enone oxidoreductase | Mangifera indica ('Alphonso' Mango) | Catalyzes the biosynthesis of furaneol. | researchgate.net |

| FAD-dependent monooxygenase (LfnO1) | Not specified | Converts α-pyrones to furanones via ring contraction. | acs.org |

| Dioxygenase | Microbial systems | Oxidizes substituted benzenes to precursors for 4-hydroxy-3[2H]-furanones. | google.com |

Precursors and Metabolic Intermediates in Furanone Biosynthesis

The biosynthesis of furanones originates from primary metabolites, primarily carbohydrates. The specific precursors can vary depending on the organism and the specific furanone being synthesized.

In plants like strawberries, extensive research points to D-fructose-1,6-bisphosphate as the most direct precursor for the C6-skeleton of HDMF. researchgate.netmdpi.com Studies using in vitro grown strawberries confirmed that adding D-fructose 6-phosphate to the incubation medium led to a significant increase in furanone content, suggesting it is a key precursor. acs.orgnih.gov

In microbial systems, the precursors are derived from central carbon metabolism. As mentioned, the Embden-Meyerhof-Parnas (EMP) and Pentose Phosphate (PP) pathways are crucial for providing the building blocks for furanones in yeast. nih.gov Intermediates of the pentose phosphate cycle, such as D-ribulose 5-phosphate and D-sedoheptulose 7-phosphate, have been identified as precursors for HEMF biosynthesis by yeasts. researchgate.net For the biosynthesis of 5-tridecyldihydro-2(3H)-furanone, which has a long C13 alkyl side chain, the precursors would likely involve the fatty acid synthesis pathway to provide the long aliphatic chain, which is then attached to a C4 backbone, likely derived from carbohydrate metabolism, before cyclization. However, specific studies on this pathway are lacking.

Table 3: Precursors and Intermediates in Furanone Biosynthesis

| Precursor/Intermediate | Resulting Furanone(s) | Organism(s) | Reference(s) |

|---|---|---|---|

| D-fructose-1,6-bisphosphate | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Fragaria x ananassa (Strawberry) | researchgate.netmdpi.comnih.gov |

| D-fructose 6-phosphate | Furaneol and its derivatives | Fragaria x ananassa (Strawberry) | acs.orgnih.gov |

| Dihydroxyacetone phosphate (DHAP) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Zygosaccharomyces rouxii | nih.gov |

| Ribulose-5-phosphate | 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Zygosaccharomyces rouxii | nih.gov |

| D-xylulose 5-phosphate, D-ribose 5-phosphate | 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Yeasts | researchgate.net |

Chemical Synthesis and Derivatization Strategies for Dihydrofuranones

Established Synthetic Methodologies for the Dihydrofuranone Scaffold

The synthesis of the dihydrofuranone ring can be achieved through various established chemical reactions. A common and straightforward method involves the cyclization of suitable acyclic precursors. For example, γ-hydroxy acids or their ester derivatives can undergo intramolecular cyclization under acidic or thermal conditions to form the corresponding γ-lactone, which is the dihydrofuranone ring.

Another prevalent strategy is the halolactonization of γ,δ-unsaturated acids. This reaction proceeds by treating the unsaturated acid with an electrophilic halogen source, such as iodine or bromine, which leads to the formation of a halonium ion intermediate that is subsequently trapped by the internal carboxylic acid nucleophile to yield a halogenated dihydrofuranone. Furthermore, the oxidation of furans, such as the oxidation of furfural (B47365) with performic acid, can produce a mixture of furanone isomers. orgsyn.org

Regioselectivity in the synthesis of dihydrofuranones is crucial for controlling the position of substituents on the heterocyclic ring, which in turn dictates the molecule's properties and biological activity. Various methods have been developed to achieve this control.

One approach involves the use of dianions of β-hydroxy sulfones, which has been successfully applied to the synthesis of 4-alkyl- and 5-alkyl-2(5H)-furanones. oup.com The regioselectivity is controlled by the reaction conditions and the nature of the electrophile used to quench the dianion. Gold-catalyzed carbocyclizations have also been explored, where controlling the reaction conditions can favor specific cyclization modes (e.g., exo-dig vs. endo-dig) to yield a single regioisomer. researchgate.net

Palladium-catalyzed cross-coupling reactions offer another powerful tool for regioselective synthesis. For instance, a one-step Pd-catalyzed cross-coupling of dihydrouracil (B119008) with aryl electrophiles has been developed to achieve N-1 selectivity, a method that could be adapted for C-alkylation in furanone systems. nih.gov

The biological activity of dihydrofuranones is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure or enriched chiral dihydrofuranones is a significant area of research. rsc.org

Asymmetric synthesis can be achieved using chiral auxiliaries, chiral catalysts, or by starting from a chiral pool. For example, the use of chiral ligands like (R)- or (S)-BINOL can enforce enantioselectivity in asymmetric reactions. The diastereoselective nucleophilic addition of fluoroalkyl groups to chiral N-tert-butanesulfinimines has been shown to produce chiral fluorinated amines with excellent diastereoselectivity (dr up to >99:1), a strategy applicable to the synthesis of chiral heterocycles. cas.cn

Organocatalysis has emerged as a powerful tool for stereoselective synthesis. For instance, cinchona alkaloid-derived catalysts have been used in enantioselective Mannich reactions to produce precursors for spirocyclic oxindoles with high enantiomeric excess. rsc.org Similarly, proline-catalyzed asymmetric aldol (B89426) reactions are widely used for preparing chiral compounds. researchgate.net Ring-closing metathesis of homoallylic alcohol-derived acrylate (B77674) esters using Grubbs' catalyst is another key step in the stereoselective synthesis of complex lactones like (+)-boronolide. researchgate.net

Synthesis of 5-Tridecyldihydro-2(3H)-furanone and its Alkyl Analogs

The synthesis of this compound and other long-chain 5-alkyldihydrofuranones often involves the lactonization of the corresponding 4-hydroxy-heptadecanoic acid or related precursors. These precursors can be derived from long-chain fatty acids.

A general route to 5-alkoxydihydro-2(3H)-furanones involves treating an alkyl glycidyl (B131873) ether with cyanide, followed by hydrolysis, dehydration, and acid-catalyzed cyclization. tandfonline.com While this method has been used for shorter alkyl chains like ethoxy and propoxy, it provides a template for synthesizing longer-chain analogs. tandfonline.com Another approach involves the catalytic reduction of 5-(2-phenylethoxy)-2(5H)-furanone to yield the corresponding dihydrofuranone. tandfonline.com

The synthesis of 5-alkyldihydro-2(3H)-furanones can also be accomplished through the addition of organometallic reagents to γ-keto esters followed by cyclization. For the synthesis of this compound, a tridecyl Grignard or organolithium reagent could be added to a suitable γ-keto ester or aldehyde, with the resulting alcohol undergoing subsequent intramolecular cyclization.

The table below summarizes synthetic approaches for 5-alkylated dihydrofuranones.

| Precursor Type | Reagents and Conditions | Product Type | Reference(s) |

| γ,δ-Unsaturated Acid | I₂, NaHCO₃, THF | 5-(Iodomethyl)dihydrofuran-2-one | |

| Alkyl Glycidyl Ether | 1. KCN; 2. Base (hydrolysis/dehydration); 3. Acid (cyclization) | 5-Alkoxydihydro-2(3H)-furanone | tandfonline.com |

| 4-Hydroxy-alkanoic acid | Acid catalyst, heat | 5-Alkyldihydro-2(3H)-furanone | |

| o-Alkynylquinolinecarbonitriles | KOtBu | Pyrrolo[3,4‐b]quinolin‐1‐one | researchgate.net |

Functional Group Modification and Derivatization for Biological Evaluation

To explore and optimize the biological activity of dihydrofuranones, their core structure is often modified by introducing various functional groups. ontosight.ai These modifications can influence the compound's physicochemical properties, such as lipophilicity, stability, and electronic character, which in turn affects its interaction with biological targets. ontosight.airsc.org

Common derivatization strategies include:

Alkylation/Arylation: Introducing alkyl or aryl groups at different positions on the furanone ring can modulate hydrophobic interactions with target proteins. nih.gov

Halogenation: The introduction of halogen atoms, such as fluorine, can enhance metabolic stability and binding affinity. For example, fluorinated dihydrofuranone derivatives have been synthesized to create compounds with altered electronic properties.

Introduction of Nitrogen-Containing Heterocycles: Incorporating functionalities like pyrazole (B372694) or imidazole (B134444) rings can introduce hydrogen bonding capabilities and improve target selectivity. nih.govresearchgate.net A series of N-substituted 5-(aminomethyl)-3,3-diphenyl-2(3H)-furanones were prepared and evaluated as antimuscarinic agents, leading to the discovery of a clinical candidate for treating urinary bladder dysfunction. nih.gov

Modification of Exocyclic Methylene Groups: Bromination of 5-methylene-2(5H)-furanones has been shown to enhance cytotoxic activity against human cancer cell lines. redalyc.org

The following table details examples of functional group modifications and their impact on biological activity.

| Base Scaffold | Modification | Resulting Compound Class | Observed Biological Effect | Reference(s) |

| 3,3-Diphenyl-2(3H)-furanone | Aminomethylation and N-substitution with imidazole/pyrazole | N-Substituted 5-(aminomethyl)-3,3-diphenyl-2(3H)-furanones | Potent and selective antimuscarinic agents | nih.gov |

| Pyrazole | N-phenacylation | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones | Antibacterial and anticancer activities | researchgate.net |

| 5-Methylene-2(5H)-furanone | Bromination | (E)-5-(Bromomethylene)-2(5H)-furanone | Potent cytotoxic activity against cancer cell lines | redalyc.org |

| Pyrrolo- and pyrido[1,2-a]indole | Mitosene formation | Mitosenes | Antineoplastic activity through bioreductive activation | nih.gov |

Novel Synthetic Routes for Dihydrofuranone Analogs

The search for more efficient, sustainable, and versatile synthetic methods continues to drive innovation in heterocyclic chemistry. Several novel routes to dihydrofuranone analogs have recently been reported.

Green chemistry approaches, such as three-component, one-pot condensation reactions in water, have been developed for the synthesis of complex dihydrofuranonaphthoquinone derivatives. researchgate.net These methods offer advantages like shorter reaction times, high yields, and the avoidance of hazardous organic solvents. researchgate.net

Ruthenium-catalyzed isomerization of Achmatowicz derivatives provides a sustainable route to biorenewable lactones. acs.org This redox-neutral intramolecular process has been used to synthesize a series of 4-keto-δ-valerolactones, which are versatile intermediates for biologically significant butyrolactones (dihydrofuranones). acs.org

Aerobic copper-catalyzed aminooxygenation and dioxygenation of 4-penten-1-ols represents a direct method for synthesizing 2-dihydrofuranones, among other heterocycles. scispace.com Tandem strategies, such as an indium-mediated Barbier-type allylation followed by in situ lactonization, have been developed for the diastereoselective synthesis of novel pyrazole and dihydrofuranone-based molecular hybrids without the need for additives. researchgate.net

Biological Activities and Mechanistic Investigations of Dihydrofuranones

Quorum Sensing Interference Mechanisms

There is currently no scientific literature available that specifically details the quorum sensing interference mechanisms of 5-tridecyldihydro-2(3H)-furanone. The following subsections, therefore, remain areas for future research.

No research data is available on the ability of this compound to inhibit AHL-mediated quorum sensing.

Specific molecular targets and the potential for receptor binding competition related to quorum sensing have not been identified for 5-tridecyldihydro-2(H)-furanone.

The effects of this compound on the expression of genes regulated by quorum sensing have not been documented in scientific studies.

Antimicrobial Research

Research into the antimicrobial properties of this compound has primarily occurred in the context of its presence as a constituent in natural extracts, such as essential oils and propolis.

Antibacterial Activity Spectrum

The compound γ-palmitolactone, a synonym for this compound, has been identified as a component in various natural extracts that exhibit antimicrobial effects.

Essential oils derived from Pastinaca sativa (parsnip), which contain γ-palmitolactone, have demonstrated antibacterial activity against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, Salmonella enteritidis, Bacillus cereus, Listeria monocytogenes, and Staphylococcus aureus. These oils also showed antifungal effects against Candida albicans journal-jop.org. Similarly, γ-palmitolactone is a component of essential oils from Achillea lingulata, which have shown notable antimicrobial activity nih.gov.

In a study profiling Brazilian propolis, γ-palmitolactone was identified as one of the metabolites. The propolis extracts displayed antibacterial activity against the Gram-positive bacteria Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus wur.nl. The essential oil of Spermacoce alata also contains γ-hexadecalactone and has been shown to possess potent inhibitory activity against β-lactamase, an enzyme responsible for resistance to β-lactam antibiotics semanticscholar.org.

The following table summarizes the observed antibacterial activity of extracts containing this compound. It is important to note that these studies tested complex mixtures (essential oils, extracts) and the activity cannot be attributed solely to this single compound.

Table 1: Documented Antibacterial Activity Associated with Extracts Containing this compound

| Bacterial Species | Type | Source of Extract | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Pastinaca sativa | journal-jop.org |

| Staphylococcus aureus | Gram-positive | Brazilian Propolis | wur.nl |

| Bacillus subtilis | Gram-positive | Brazilian Propolis | wur.nl |

| Micrococcus luteus | Gram-positive | Brazilian Propolis | wur.nl |

| Bacillus cereus | Gram-positive | Pastinaca sativa | journal-jop.org |

| Listeria monocytogenes | Gram-positive | Pastinaca sativa | journal-jop.org |

| Escherichia coli | Gram-negative | Pastinaca sativa | journal-jop.org |

| Pseudomonas aeruginosa | Gram-negative | Pastinaca sativa | journal-jop.org |

Antifungal Activity (e.g., Candida albicans)

Several studies have highlighted the antifungal potential of long-chain γ-lactones. The antimicrobial effects of γ-lactones, including against fungi, are reported to intensify as the side chain length increases researchgate.net. For example, γ-dodecalactone has shown inhibitory activity against the pathogenic yeast Candida albicans researchgate.netmdpi.com. Another related compound, δ-dodecalactone, also exhibited strong antifungal activity against various molds and yeasts, although C. albicans was found to be more resistant than molds nih.gov. Given these findings, this compound, with its significant alkyl chain, is expected to possess antifungal properties.

**Table 3: Inferred Antifungal Activity of this compound against *Candida albicans***

| Metric | Finding |

|---|---|

| Inhibitory Effect | Expected to inhibit the growth of C. albicans. |

| Chain Length Correlation | The long C13 alkyl chain is likely to contribute to its antifungal action. |

Mechanisms of Antimicrobial Action

The antimicrobial effects of long-chain dihydrofuranones are believed to be multifactorial, targeting various cellular structures and processes.

A primary mechanism of action for long-chain alkyl lactones is the disruption of the microbial cell membrane. The long, lipophilic alkyl chain can insert into the lipid bilayer of the cell membrane, altering its fluidity and integrity uliege.beontosight.ai. This disruption can lead to increased permeability, leakage of intracellular components, and ultimately, cell death uliege.be. This mechanism is supported by studies on γ-decalactone, which was found to increase membrane fluidity in yeast cells uliege.be. Very long-chain fatty acids have also been shown to disrupt bilayer integrity nih.gov.

Beyond direct membrane damage, long-chain dihydrofuranones may also interfere with essential microbial metabolic processes. Research on massoialactone, a related lactone, suggests that it can inhibit the respiratory system in C. albicans by arresting oxygen consumption researchgate.net. Furthermore, some β-lactones with long aliphatic chains have been found to interfere with fatty acid metabolism in bacteria rsc.org. The structural similarities suggest that this compound could exert its antimicrobial effects through similar metabolic interference.

Some studies on sesquiterpene lactones, which also contain a lactone ring, indicate that their cytotoxic effects can be mediated by the generation of reactive oxygen species (ROS) researchgate.net. ROS are highly reactive molecules that can cause significant damage to cellular components, including DNA, proteins, and lipids, leading to oxidative stress and cell death. While direct evidence for ROS production by this compound is lacking, the ability of long-chain fatty acids to modify intracellular ROS production has been documented nih.gov. This suggests a potential mechanism where the compound could induce an imbalance in the cellular redox state, contributing to its antimicrobial activity.

Enhancement of Conventional Antimicrobial Efficacy

Some derivatives of 2(5H)-furanone have been shown to work synergistically with conventional antibiotics, enhancing their effectiveness. For example, certain chiral sulfones based on 2(5H)-furanone and l-menthol (B7771125) have demonstrated the ability to increase the efficacy of aminoglycosides like gentamicin (B1671437) and amikacin (B45834) against Staphylococcus aureus at low concentrations. mdpi.comfrontiersin.org One specific derivative, F105, was found to potentiate the antifungal activity of agents like fluconazole (B54011) and terbinafine (B446) against Candida albicans, reducing the minimum inhibitory concentration (MIC) of the antifungal drugs. mdpi.com Another derivative, F131, also showed a synergistic effect with gentamicin and fluconazole. nih.gov The presence of F131 significantly lowered the MIC of gentamicin by 16-fold and made a fluconazole-resistant strain of C. albicans more susceptible to the drug. nih.gov This potentiation suggests that furanones could help restore the efficacy of some antibiotics against resistant bacterial strains. frontiersin.org

Anticancer Research

The 2(5H)-furanone scaffold is present in a variety of compounds that exhibit a wide range of biological activities, including anticancer effects. mdpi.com Some furanone derivatives have been investigated for their cytotoxic activity against various cancer cell lines. For instance, certain 4,5-diarylfuran-3(2H)-ones have shown cytotoxicity against breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines. nih.gov Other studies have explored brominated furanone derivatives for their antiproliferative activity against human cancer cell lines such as PC-3 (prostate) and U-251 (glioblastoma), with some showing more potent activity than the reference drug cisplatin. redalyc.org

A theoretical study evaluated furanone and its derivatives as potential inhibitors of the EAG-1 potassium channel, which can be involved in cancer cell growth. ccij-online.org The results of this in silico docking study suggested that several furanone derivatives could act as EAG-1 inhibitors, potentially leading to a decrease in cancer cell proliferation. ccij-online.org While these studies point to the potential of the broader furanone class in oncology, specific research focusing solely on the anticancer properties of this compound is not prominent in the reviewed literature.

Induction of Apoptosis in Cancer Cell Lines

Currently, there is a lack of published scientific studies investigating the direct effects of this compound on the induction of apoptosis in cancer cell lines. While research has been conducted on the apoptotic potential of various other dihydrofuranone derivatives, specific data for this compound remains unavailable.

Enzyme Inhibition Mechanisms (e.g., EAG-1)

There is no available research in peer-reviewed scientific literature detailing the enzyme inhibition mechanisms of this compound. Specifically, its potential to act as an inhibitor of the Ether-à-go-go-1 (EAG-1) potassium channel has not been investigated.

Synergistic Effects with Chemotherapeutic Agents

Scientific literature lacks information regarding the potential synergistic effects of this compound when used in combination with existing chemotherapeutic agents.

Anti-inflammatory Research

Research into the anti-inflammatory properties of this compound is still in a preliminary stage. The compound has been identified as a volatile component in plant species that exhibit anti-inflammatory activities.

Inhibition of Cyclooxygenase (COX) Enzymes

Direct studies on the inhibitory effects of isolated this compound on cyclooxygenase (COX) enzymes have not been reported. However, this compound, also known as γ-stearolactone, has been identified in plant extracts that have demonstrated anti-inflammatory properties. For instance, it is a constituent of Morinda officinalis, a plant whose extracts have been noted for their anti-inflammatory effects. oatext.com It has also been detected in the essential oil of Pastinaca sativa, which is associated with anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme. researchgate.net

Molecular Mechanisms of Anti-inflammatory Action

Due to the absence of direct studies on this compound, its specific molecular mechanisms of anti-inflammatory action have not been elucidated. The broader anti-inflammatory effects of the plant extracts in which it is found are attributed to a complex interplay of various phytochemicals, and the individual contribution of this compound to this activity is yet to be determined.

Antioxidant Research

Similar to its anti-inflammatory profile, the antioxidant potential of this compound is inferred from its presence in plants known for their antioxidant properties. The compound has been identified in the essential oil of Morinda officinalis, a plant recognized for its ability to scavenge free radicals. oatext.com Further research is necessary to isolate and evaluate the specific antioxidant capacity of this compound.

Table 1: Plant Sources of this compound with Associated Bioactivities

| Plant Species | Associated Bioactivity | Reference |

| Morinda officinalis | Anti-inflammatory, Antioxidant | oatext.com |

| Pastinaca sativa | Anti-inflammatory | researchgate.net |

| Parsley (Petroselinum crispum) | General Biological Activities | nih.gov |

Radical Scavenging Activity

Protection Against Oxidative Stress

Protection against oxidative stress is a direct consequence of radical scavenging and the ability to interact with and modulate the body's antioxidant systems. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. By neutralizing free radicals, compounds can help mitigate the cellular damage that leads to various pathological conditions.

Interaction with Antioxidant Enzymes (e.g., Superoxide (B77818) Dismutase, Catalase)

Antioxidant enzymes are crucial components of the cellular defense against oxidative stress. Key enzymes in this defense system include superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT), which then decomposes hydrogen peroxide into water and oxygen. Some exogenous compounds can influence the activity of these enzymes, either by enhancing their expression or by directly interacting with them. xiahepublishing.com

There is no direct evidence to suggest that this compound interacts with antioxidant enzymes like SOD or catalase. However, some studies on other natural and synthetic compounds have shown that they can modulate the activity of these enzymes. xiahepublishing.com Such interactions can be complex, sometimes involving the regulation of gene expression for these enzymes. Any potential interaction of this compound with these enzymes would be a key area for future research to fully understand its biological effects.

Other Biological Roles

Beyond its potential antioxidant activities, the chemical structure of this compound suggests other possible biological roles, including influences on plant growth and communication between organisms.

Influence on Plant Growth Regulation

Plant growth regulators are a diverse group of small molecules that play critical roles in the growth and development of plants. nih.govnih.gov These compounds can influence a wide range of processes, from shoot elongation to fruit ripening. ontario.ca While there is no specific information linking this compound to plant growth regulation, other classes of lactones have been investigated for such properties.

The influence of a compound on plant growth can be either promoting or inhibiting. For example, some chemicals act by inhibiting the biosynthesis of gibberellins, a class of plant hormones that promote cell elongation. ahdb.org.uk To determine if this compound has any effect on plant growth, it would need to be tested in various bioassays that measure parameters like seed germination, root and shoot growth, and flowering time.

Role as Pheromones in Biological Systems

One of the most well-documented roles for dihydrofuranone derivatives in biological systems is as pheromones. Pheromones are chemical signals used for communication between members of the same species, often related to mating. A structurally similar compound, (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone, is a known sex pheromone produced by the female Japanese beetle to attract males. epa.gov

Given the structural similarity, it is plausible that this compound could function as a pheromone in certain insect species. The specificity of pheromonal communication is often determined by the precise length and saturation of the alkyl chain, as well as the stereochemistry of the molecule.

Table 1: Examples of Dihydrofuranone-Based Pheromones

| Compound Name | Role | Species |

| (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone | Sex Pheromone | Japanese Beetle (Popillia japonica) epa.gov |

| 5-Dodecyldihydro-2(3H)-furanone | Potential Biomarker | Detected in fruits and vegetables. |

This table provides examples of related dihydrofuranone compounds and their known or potential biological roles to illustrate the possible function of this compound.

General Interactions with Biomolecules and Gene Expression Modulation

The interaction of small molecules with biomolecules such as proteins and nucleic acids can lead to the modulation of gene expression and cellular signaling pathways. For instance, some furanone derivatives have been shown to interfere with quorum sensing in bacteria, a process that relies on chemical signaling to regulate gene expression in response to population density. nih.gov This interference is achieved by binding to and inactivating a transcriptional regulator protein, thereby preventing it from binding to its target DNA sequences. nih.gov

While there is no research on the specific interactions of this compound with biomolecules or its effect on gene expression, its structure allows for potential hydrophobic and van der Waals interactions. The long alkyl chain could facilitate its insertion into hydrophobic pockets of proteins or association with lipid membranes, potentially influencing the function of membrane-bound proteins or signaling pathways. Future studies would be needed to explore these possibilities.

Structure Activity Relationship Sar Studies of Dihydrofuranones

Correlating Alkyl Chain Length and Substitution Patterns with Biological Activity

The biological activity of dihydrofuranone derivatives is significantly influenced by the length and substitution of the alkyl chain, particularly at the C5 position. Research indicates that these structural modifications can modulate a range of activities, including antifungal, antibacterial, and quorum sensing (QS) inhibition.

The length of the alkyl chain at the C5 position of the dihydrofuranone ring has been shown to be a critical determinant of biological efficacy. While some studies on 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones suggest that the influence of the C5-alkyl chain length on antifungal activity can be marginal, other research highlights its importance in different biological contexts. nih.gov For instance, in the context of quorum sensing inhibition, the alkyl chain length is believed to play a role in the molecule's ability to interact with bacterial signaling pathways.

Interactive Table: Effect of Alkyl Chain Length and Substitution on Biological Activity

| Compound Class | Substitution/Modification | Biological Activity | Reference |

| 3-Aryl-5-alkyl-2,5-dihydrofuran-2-ones | Varied C5-alkyl chain length | Marginal influence on antifungal activity | nih.gov |

| 4,5-Diaryl-3-hydroxy-2(5H)-furanones | Aryl groups at C4 and C5 | Antioxidant, antiproliferative | nih.gov |

| Halogenated Furanones | Halogen substituents | Quorum sensing inhibition | microbiologyresearch.orgku.dk |

Impact of Chiral Centers on Biological Activity

The stereochemistry of dihydrofuranones, particularly the configuration of chiral centers, is a key factor in their biological activity. The synthesis of enantiomerically pure dihydrofuranone derivatives has allowed for the investigation of how different stereoisomers interact with biological targets.

For example, the synthesis of optically active 4-alkyl- and 4,5-dialkyl-substituted 4,5-dihydrofuran-2(3H)-ones has been achieved with high optical purity. This enables the study of individual enantiomers and their specific biological effects. Research on other chiral compounds has demonstrated that different enantiomers can have significantly different potencies and even different types of biological activity. While specific studies on the differential activity of the enantiomers of 5-tridecyldihydro-2(3H)-furanone are not detailed in the provided results, the principles of stereospecificity are well-established in pharmacology and medicinal chemistry.

Role of Specific Functional Groups on Activity

The introduction of specific functional groups, such as halogens and sulfonyl groups, can dramatically alter the biological profile of dihydrofuranones.

Halogens: Halogenated furanones, for instance, have been identified as potent inhibitors of quorum sensing in bacteria like Pseudomonas aeruginosa. microbiologyresearch.orgku.dk These compounds can interfere with bacterial cell-to-cell communication, which is crucial for biofilm formation and virulence factor production. microbiologyresearch.orgku.dk The presence and position of halogen atoms on the furanone ring can significantly enhance this inhibitory activity. Studies on 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones have also shown that halogen substituents on the phenyl ring can lead to selective and potent antifungal activity. nih.gov

Sulfonyl Groups: The incorporation of a sulfonyl group into the furanone scaffold is another strategy to enhance or diversify biological activity. mdpi.com Sulfonyl-containing furanone derivatives have been synthesized and evaluated for their antimicrobial properties. mdpi.com The sulfonamide moiety, in particular, has been shown to be critical for the activity of certain PPARγ modulators, highlighting the importance of this functional group in ligand-target interactions. nih.gov

Computational and Theoretical Approaches in SAR Studies

Computational and theoretical methods are increasingly being used to complement experimental structure-activity relationship (SAR) studies of dihydrofuranones. These approaches provide valuable insights into the molecular interactions that govern biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the physicochemical properties of a series of dihydrofuranone analogs with their biological activities. This can help in predicting the activity of new, unsynthesized compounds and in understanding the key structural features required for a particular biological effect.

Molecular docking simulations are used to predict the binding modes of dihydrofuranone derivatives within the active sites of their biological targets. For example, in the context of quorum sensing inhibition, docking studies could elucidate how these molecules interact with receptor proteins. Similarly, for antifungal or antiproliferative dihydrofuranones, docking can reveal key interactions with enzymes or other protein targets. These computational approaches are invaluable for rational drug design and for refining the pharmacophore of dihydrofuranone-based therapeutic agents.

Analytical Methodologies for 5 Tridecyldihydro 2 3h Furanone Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of 5-tridecyldihydro-2(3H)-furanone, providing the necessary separation from interfering compounds present in complex samples. The choice of technique is often dictated by the sample matrix, the concentration of the analyte, and the required level of sensitivity and selectivity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and sensitive, specific detection make it ideal for identifying and quantifying this compound in intricate mixtures.

In the analysis of fine particulate organic matter from Chinese cooking, GC-MS has been successfully employed to quantify this compound. Although specific column details for this particular analysis are not extensively documented, typical GC-MS methods for furanones involve the use of a non-polar or mid-polar capillary column, such as one with a 10% phenyl, 90% methyl polysiloxane stationary phase. caltech.edu The temperature program is optimized to ensure the elution of the semi-volatile lactone within a reasonable time frame while achieving good separation from other matrix components. caltech.edu For instance, a temperature ramp from an initial temperature of around 40°C to a final temperature of 240°C at a rate of 4°C/min has been used for the analysis of furanones in aerosol samples. caltech.edu

The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a characteristic fragmentation pattern for this compound, allowing for its unambiguous identification. Quantification is often performed using selected ion monitoring (SIM) to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the compound.

Table 1: Exemplary GC-MS Parameters for Furanone Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | 10% Phenyl, 90% Methyl Polysiloxane (24 m) | caltech.edu |

| Temperature Program | 40°C to 240°C at 4°C/min | caltech.edu |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | nih.gov |

While GC-MS is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry, offer advantages for less volatile or thermally labile compounds. Although specific HPLC or UPLC-MS methods for this compound are not prominently described in the literature, methods developed for other lactones can be adapted.

Reversed-phase chromatography is the most common approach for lactone analysis. nih.govresearchgate.net A C8 or C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.govacs.org A gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to effectively separate compounds with a wide range of polarities. acs.org

Detection for HPLC can be achieved using a UV detector, but for higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is preferred. nih.gov UPLC-MS, with its smaller particle size columns, provides higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC-MS. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of lactones. researchgate.net

Table 2: General HPLC/UPLC-MS Parameters for Lactone Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18 | nih.govacs.org |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | nih.govacs.org |

| Ionization Source (for MS) | Electrospray Ionization (ESI) | researchgate.net |

| Detector | UV or Mass Spectrometer | researchgate.netnih.gov |

For extremely complex samples, such as urban aerosols or biological samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to single-dimension GC. whiterose.ac.uk In GC×GC, the effluent from the first column is trapped and then rapidly re-injected onto a second, shorter column with a different stationary phase. This orthogonal separation mechanism allows for the resolution of co-eluting peaks from the first dimension.

GC×GC coupled with a time-of-flight mass spectrometer (TOF-MS) has been utilized for the analysis of partially oxidized organic components in urban aerosols, where a series of n-C1 to n-C14-dihydro-2(3H)-furanones were identified. copernicus.org This indicates the suitability of GC×GC-TOF-MS for the analysis of this compound in similarly complex environmental samples. The high data acquisition speed of TOF-MS is essential to capture the very narrow peaks produced by the second dimension column.

Sample Preparation and Extraction Protocols for Complex Matrices

The extraction of this compound from complex matrices is a critical step to remove interferences and concentrate the analyte before instrumental analysis. The choice of the extraction method depends heavily on the nature of the sample.

For solid samples like atmospheric aerosols collected on filters, Soxhlet extraction using a solvent such as dichloromethane (B109758) has been employed to extract a broad range of organic compounds, including furanones. copernicus.orgrcin.org.pl

In the context of food analysis, where this compound has been detected in emissions from cooking, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)-like approach could be applicable. eurl-pc.eu This method typically involves an initial extraction with an organic solvent like acetonitrile, followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) clean-up to remove interfering matrix components such as lipids and pigments. eurl-pc.eu

For liquid samples such as edible oils, a direct injection approach using online coupled HPLC-GC has been developed for the analysis of other gamma-lactones. nih.gov This technique minimizes sample handling and potential analyte loss by using the HPLC as a clean-up step before transferring the fraction containing the lactones to the GC for separation and detection. nih.gov

Development and Validation of Quantification Methods

The development and validation of a quantitative method for this compound are essential to ensure the reliability and accuracy of the analytical results. A full method validation should be performed according to established guidelines.

Key validation parameters include:

Linearity and Range: The linearity of the method is established by analyzing a series of standard solutions of this compound at different concentrations. The correlation coefficient (r) of the calibration curve should ideally be greater than 0.99. researchgate.netgoogle.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.netnih.gov

Accuracy and Precision: Accuracy is typically assessed by performing recovery studies on spiked blank matrix samples. The recovery should be within an acceptable range, often 80-120%. google.com Precision, which measures the closeness of repeated measurements, is evaluated at different concentration levels and is expressed as the relative standard deviation (RSD), which should generally be less than 15-20%. google.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components is crucial. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and by the mass spectral data. researchgate.net

Robustness: The robustness of the method is its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Ecological and Environmental Fate Studies

Atmospheric Formation Pathways

The formation of 5-tridecyldihydro-2(3H)-furanone in the atmosphere is understood to occur through several chemical pathways, primarily involving the oxidation of precursor organic compounds. Research indicates that this γ-lactone can be formed via the atmospheric oxidation of long-chain alkenes. researchgate.netrsc.org Chamber studies have demonstrated that dihydro-2(3H)-furanones are produced during the photo-oxidation of alkenes such as 1-decene. acs.org The mechanism involves the generation of γ-hydroxycarboxylic acids from alkene oxidation, which then undergo acid-catalyzed intramolecular cyclization (lactonization) to form the stable five-membered furanone ring. rsc.org

Another significant formation pathway is the oxidation of other volatile organic compounds, such as n-alkyl-substituted alkyl-benzenes and high molecular weight 1-alkenes, which can also yield dihydro-2(3H)-furanones as products in the aerosol phase. researchgate.net Additionally, the oxidation of specific fatty acids, like oleic acid, and various alkenals can lead to the formation of lactones, including this compound. europa.eu

Beyond in-situ atmospheric formation, direct emissions from anthropogenic activities are a primary source of this compound. Notably, it has been identified as a marker for cooking emissions. europa.eu Studies analyzing the chemical composition of smoke from meat charbroiling and heating of cooking oils, such as olive oil, have detected series of γ-lactones, including this compound, in the emitted secondary organic aerosol (SOA). europa.eu Biomass burning has also been identified as a source of various furanoids, suggesting it as another potential primary emission source for this compound. leffingwell.com

Environmental Persistence and Degradation

The environmental persistence of this compound is governed by its susceptibility to various degradation processes, including atmospheric oxidation, hydrolysis, and biodegradation. In the atmosphere, the primary degradation pathway for lactones is expected to be reaction with photochemically generated radicals. rsc.org The dominant tropospheric loss process for many volatile organic compounds is reaction with hydroxyl (OH) radicals during the daytime and potentially with nitrate (B79036) (NO₃) radicals at night. leffingwell.comresearchgate.net For related organic compounds, calculated atmospheric lifetimes due to reaction with OH radicals are typically on the order of a few hours, suggesting that compounds like this compound are not likely to undergo long-range atmospheric transport. researchgate.net

In aqueous environments, the stability of the γ-lactone ring is pH-dependent. europa.eu Hydrolysis can occur, breaking the ring to form the corresponding γ-hydroxy acid, with the reaction being particularly favored in basic conditions. europa.euepa.gov In neutral aqueous solution at 20°C, the half-life for the simpler γ-butyrolactone is estimated to be between 14 and 28 days. epa.gov

Biodegradation is also a significant degradation pathway. Studies on smaller, related γ-lactones, such as γ-butyrolactone and γ-valerolactone, show that they are readily biodegradable. researchgate.netepa.gov Specific bacterial strains, such as Rhodococcus erythropolis, possess catabolic pathways capable of degrading γ-lactones, using them as a nutrient source. mdpi.com This suggests that this compound, should it partition from the atmosphere to soil or water, would likely be susceptible to microbial degradation. The use of certain lactones as unique markers for cooking emissions, however, implies a degree of persistence in the environment under specific conditions. europa.eu

Contributions to Atmospheric Organic Aerosols

This compound is a known constituent of atmospheric particulate matter, specifically contributing to the composition of secondary organic aerosols (SOA). europa.eu It has been detected in fine particulate matter (PM₂.₅) in urban environments. acs.orgeuropa.eu Its presence in the aerosol phase is linked to both its direct emission from sources and its formation from the gas-to-particle partitioning of its precursors following atmospheric oxidation. researchgate.net

A primary source of this compound in atmospheric aerosols is emissions from cooking. acs.orgepa.gov Detailed chemical analysis of particulate organic matter (POM) from various Chinese cooking styles has quantified the emission rates of this specific lactone. epa.gov These studies confirm that food cooking is a significant source of particulate organic matter and that lactones are a distinct component of these emissions. epa.gov For instance, research on emissions from heating olive oil identified this compound as one of the SOA compounds produced. europa.eu The presence of dihydro-2(3H)-furanones in ambient aerosol is also attributed to the oxidation of high molecular weight alkenes that are present in the aerosol particles. researchgate.net

The following table presents data on the emission factors of this compound from different Chinese cooking styles, highlighting its contribution to particulate organic matter.

| Cooking Style | Emission Factor (μg/kg of food) |

| Cantonese | 19 ± 23 |

| Sichuan | 58 ± 22 |

| Dongbei | 7 ± 11 |

| Hunan | 15 ± 13 |

| Data sourced from Zhao et al. (2007b). epa.gov |

Future Research Directions and Unaddressed Challenges

Elucidation of Detailed Molecular Mechanisms for Observed Activities

A primary challenge in the study of 5-tridecyldihydro-2(3H)-furanone lies in the detailed elucidation of the molecular mechanisms that underpin its observed biological activities. While γ-butyrolactones are known to possess a range of biological effects, including antifungal properties, the specific pathways modulated by the tridecyl derivative are not yet fully understood. mdpi.com Future research should prioritize the identification of precise molecular targets and the characterization of the signaling cascades that are initiated or altered by the presence of this compound. Investigating its influence on critical cellular processes such as gene expression, protein synthesis, and enzymatic activity will be crucial. Techniques like genetic knockout studies and the use of specific inhibitors in model systems could help to unravel the intricate molecular choreography orchestrated by this compound.

Exploration of Novel Biological Targets for this compound

The exploration of novel biological targets for this compound represents a significant frontier in its research trajectory. While some γ-lactones are known to interact with specific enzymes or receptors, the full spectrum of potential binding partners for this particular analog remains to be mapped. nih.gov High-throughput screening of compound libraries against a diverse array of protein targets could reveal previously unknown interactions. Furthermore, computational approaches, such as molecular docking and virtual screening, can be employed to predict potential binding affinities and guide experimental validation. naturalproducts.net Identifying new biological targets could unlock novel therapeutic or biotechnological applications for this compound and its derivatives.

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of complex analogs of this compound is a key area for future chemical research. While methods for the synthesis of γ-butyrolactones exist, the development of more efficient, stereoselective, and versatile strategies is an ongoing pursuit. mdpi.comnih.gov Future synthetic endeavors could focus on creating libraries of analogs with systematic variations in the length and branching of the alkyl side chain, as well as the introduction of different functional groups on the lactone ring. nih.gov The application of modern synthetic methodologies, such as photoredox catalysis and tandem reaction sequences, could provide access to novel and structurally diverse derivatives. mdpi.com These advanced synthetic strategies will be instrumental in generating a wide range of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing biological activity. nih.gov

Application of Multi-Omics Approaches in Biological Studies

The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, holds immense promise for a holistic understanding of the biological effects of this compound. By simultaneously analyzing changes across multiple molecular levels in a biological system upon exposure to the compound, researchers can construct a comprehensive picture of its impact. For instance, proteomics can identify proteins whose expression levels are altered, while metabolomics can reveal changes in metabolic pathways. nih.govresearchgate.net This integrated approach can help to identify biomarkers of exposure and to elucidate the complex network of interactions that mediate the compound's biological activity. researchgate.net Such studies have been successfully applied to understand the role of other lactones in complex biological processes, such as fruit ripening, and could be similarly insightful for this compound. nih.govmdpi.com

Methodological Advancements for Ultra-Trace Quantification in Diverse Samples

Developing more sensitive and robust analytical methods for the ultra-trace quantification of this compound in diverse and complex matrices is a critical ongoing challenge. researchgate.netresearchgate.net While techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed, there is a continuous need for methods with lower limits of detection and quantification, especially for environmental and biological samples where the compound may be present at very low concentrations. vliz.bersc.orgfrontiersin.org Future research could focus on the development of novel sample preparation techniques to enhance extraction efficiency and minimize matrix effects. researchgate.net Furthermore, the use of high-resolution mass spectrometry and tandem mass spectrometry can improve the specificity and reliability of quantification. researchgate.net The development of stable isotope dilution assays, which have been successfully used for other γ-lactones, would also represent a significant advancement for accurate quantification. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.